4-[(2-Fluorophenyl)methyl]piperidin-4-ol
Description
Significance of Piperidine (B6355638) Scaffold in Synthetic and Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in the design and synthesis of pharmaceutical agents. nih.govbldpharm.com Its prevalence is a testament to its synthetic tractability and its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. The saturated, non-planar structure of the piperidine ring allows for the precise three-dimensional arrangement of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors. nih.govnih.gov
The Role of Fluorine Substitution in Modulating Chemical and Biological Properties
The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery. mdpi.com Despite its high electronegativity, the fluorine atom is small, with a van der Waals radius similar to that of a hydrogen atom. This allows it to replace hydrogen without significantly increasing the molecule's size, a process known as isosteric replacement. mdpi.com
The strategic placement of fluorine can profoundly influence a molecule's properties. Key effects include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can block sites of metabolism, thereby increasing the drug's half-life and bioavailability.
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and create unique electronic interactions (e.g., dipole-dipole, hydrogen bonds) with target proteins, potentially leading to enhanced binding affinity and potency.
| Property Modified | Effect of Fluorination | Therapeutic Consequence |
|---|---|---|
| Metabolic Stability | Blocks metabolic oxidation due to strong C-F bond | Increased drug half-life and bioavailability |
| Lipophilicity | Increases lipophilicity (logP) | Enhanced membrane permeability (e.g., blood-brain barrier) |
| Acidity (pKa) | Lowers the pKa of nearby amines | Altered ionization state at physiological pH, affecting solubility and receptor binding |
| Binding Affinity | Can form unique polar, hydrogen bond, and dipole interactions with protein targets | Potentially increased potency and selectivity |
| Conformation | Can influence molecular shape and preferred conformation | Improved fit within a biological target's binding site |
Contextualization of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol within Piperidine Chemistry Research
While extensive, peer-reviewed research focusing specifically on this compound is not widely available in public literature, its structure allows for contextualization within well-established research domains. The molecule combines three key structural features: a piperidin-4-ol core, a benzyl (B1604629) group, and an ortho-fluorine substitution on the phenyl ring. Each of these components is actively explored in medicinal chemistry.
Piperidin-4-ol Core: This scaffold is a crucial intermediate in the synthesis of numerous pharmaceuticals. googleapis.com The hydroxyl group provides a point for further functionalization and can participate in hydrogen bonding interactions with biological targets.
N-Benzylpiperidine Moiety: The N-benzyl group is a common feature in compounds targeting the central nervous system (CNS). For example, derivatives of N-benzyl piperidinol have been investigated as potent inhibitors of the deubiquitinase USP7, a target in cancer therapy. nih.gov
Fluorobenzyl Group: The fluorobenzyl moiety is frequently incorporated into drug candidates to enhance their pharmacological profile. Research on compounds like 4-(4-fluorobenzyl)piperidine has shown high affinity for the dopamine (B1211576) transporter, suggesting potential applications in treating CNS disorders. nih.gov Similarly, 4-(4-fluorobenzyl)piperazine derivatives have been developed as potent tyrosinase inhibitors for skin conditions. nih.gov
Based on the activities of these related structures, this compound can be considered a logical target for synthesis within research programs aimed at discovering novel enzyme inhibitors or CNS-active agents. The specific ortho-position of the fluorine atom would be of particular interest for its potential to influence the conformation of the benzyl group and its interactions with a target binding site.
Overview of Research Trajectories for Fluorinated Piperidin-4-ol Derivatives
The research trajectories for fluorinated piperidin-4-ol derivatives are diverse and focus on leveraging the unique properties of both the piperidine scaffold and the fluorine substituent. A primary area of investigation involves the synthesis of libraries of these compounds to perform structure-activity relationship (SAR) studies.
Key research directions include:
Exploring Positional Isomerism: Scientists systematically synthesize analogues with the fluorine atom at the ortho-, meta-, and para-positions of the benzyl ring to determine the optimal substitution pattern for potency and selectivity against a specific biological target.
Modification of the Piperidine Ring: Research involves further substitution on the piperidine ring itself to fine-tune activity. For example, studies on hydroxypiperidine analogues of dopamine transporter ligands have shown that the stereochemistry of a hydroxyl group on the piperidine ring can dramatically impact binding affinity. nih.gov
Bioisosteric Replacement: The hydroxyl group of the piperidin-4-ol may be replaced with other functional groups, such as amines or amides, to explore different interactions with target proteins and to modulate physicochemical properties.
Target-Specific Design: These scaffolds are being designed and synthesized as potential inhibitors for specific enzymes, such as USP7 in oncology, nih.gov or as ligands for transporters and receptors in the CNS. nih.gov The ultimate goal is to develop novel therapeutics with improved efficacy and safety profiles.
The field of fluorinated piperidine derivatives remains an active and promising area of medicinal chemistry, with ongoing efforts to synthesize and evaluate new chemical entities for a wide range of diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPZTFXENCTZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Reaction Pathways for 4 2 Fluorophenyl Methyl Piperidin 4 Ol and Analogues
Retrosynthetic Analysis of the 4-[(2-Fluorophenyl)methyl]piperidin-4-ol Framework
A retrosynthetic analysis of this compound reveals several key disconnections that provide pathways for its synthesis. The primary disconnection can be made at the C4-C(methylene) bond, separating the piperidin-4-ol core from the (2-fluorophenyl)methyl side chain. This approach suggests a convergent synthesis where the piperidin-4-one precursor is first synthesized and then reacted with a suitable (2-fluorophenyl)methyl organometallic reagent.
Alternatively, a disconnection at the C3-C4 and N-C2 bonds of the piperidine (B6355638) ring points towards a strategy involving the construction of the piperidine ring itself with the desired substituents already in place or in a protected form. This could involve cyclization of an acyclic precursor containing the necessary carbon and nitrogen atoms.
A further disconnection can be envisioned at the C4-hydroxyl and C4-arylmethyl bonds, suggesting the use of a 4-substituted piperidine that can be further functionalized. For instance, a 4-cyanopiperidine (B19701) derivative could serve as a versatile intermediate. rsc.org
Novel Approaches for Piperidine Ring Formation in Substituted Derivatives
Intramolecular cyclization reactions are a powerful tool for the synthesis of piperidine derivatives. These reactions can be broadly categorized based on the type of bond being formed and the nature of the cyclization precursor.
Reductive Amination: Intramolecular reductive amination of δ-amino ketones or aldehydes is a classic and reliable method for piperidine synthesis. This approach involves the formation of a cyclic iminium ion intermediate, which is then reduced in situ to afford the piperidine ring. nih.govbeilstein-journals.org
Radical Cyclization: Radical-mediated cyclization of unsaturated amines offers a mild and efficient route to piperidines. nih.gov These reactions are often initiated by a radical initiator and proceed through a 6-endo-trig cyclization pathway.
Gold-Catalyzed Cyclization: Gold catalysts have emerged as powerful tools for the cyclization of nitrogen-containing enynes to form piperidine rings. nih.gov This methodology often proceeds with high stereoselectivity.
| Cyclization Method | Key Features |
| Intramolecular Reductive Amination | Classic method, reliable, forms cyclic iminium intermediate. nih.govbeilstein-journals.org |
| Radical-Mediated Cyclization | Mild conditions, efficient, proceeds via 6-endo-trig pathway. nih.gov |
| Gold-Catalyzed Cyclization | Modern method, high stereoselectivity, utilizes enyne precursors. nih.gov |
Palladium-catalyzed reactions have revolutionized the synthesis of N-heterocycles, including piperidines. ajchem-a.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single catalytic cycle.
[4+2] Annulation: Palladium-catalyzed [4+2] annulation reactions between a four-atom component and a two-atom component can be used to construct the six-membered piperidine ring. thieme-connect.com These reactions can be designed to be stereodivergent, providing access to different stereoisomers of the product. thieme-connect.com
Visible-Light-Induced Palladium Catalysis: The combination of visible light and palladium catalysis has opened up new avenues for the synthesis of N-heterocycles. acs.org Photoinduced palladium-catalyzed annulation of 1,3-dienes with bifunctional halogenated alkylamines provides a facile route to vinyl-substituted piperidines. acs.org
C-H Activation/Annulation Cascades: Palladium-catalyzed cascades involving C-H activation followed by annulation with an ambiphilic partner can be used to construct functionalized piperidines. researchgate.netnih.gov
| Palladium-Catalyzed Strategy | Description |
| [4+2] Annulation | Construction of the six-membered ring from a four-atom and a two-atom component. thieme-connect.com |
| Visible-Light-Induced Annulation | Photoinduced reaction of 1,3-dienes with halogenated alkylamines. acs.org |
| C-H Activation/Annulation | Cascade reaction involving C-H activation followed by annulation. researchgate.netnih.gov |
Introduction of the (2-Fluorophenyl)methyl Moiety
The introduction of the (2-fluorophenyl)methyl group is a crucial step in the synthesis of the target molecule. This can be achieved either by attaching the pre-formed moiety to the piperidine ring or by constructing it on the piperidine scaffold.
The presence of a fluorine atom at the ortho position of the phenyl ring can influence the reactivity of the aromatic ring. Transition metal-catalyzed C-H functionalization has become a significant area of research for the direct modification of (poly)fluoroarenes. acs.orgnih.gov
Directed C-H Activation: The fluorine atom can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating functionalization at the adjacent C-H bond. acs.orgnih.gov
Negishi Cross-Coupling: Palladium-catalyzed Negishi cross-coupling of an organozinc reagent with an ortho-fluorinated aryl halide is a reliable method for introducing the fluorophenyl group. nih.gov
Suzuki Cross-Coupling: While sometimes challenging with electron-withdrawing groups, the Suzuki coupling of ortho-fluorophenyl boronic acids can also be employed. mdpi.com
| Functionalization Strategy | Key Features |
| Directed C-H Activation | Fluorine acts as a directing group for C-H functionalization. acs.orgnih.gov |
| Negishi Cross-Coupling | Reliable method using organozinc reagents. nih.gov |
| Suzuki Cross-Coupling | Utilizes boronic acids, can be challenging with certain substrates. mdpi.com |
The methylene (B1212753) bridge between the fluorophenyl ring and the piperidine core can be formed through various synthetic transformations.
Grignard Reaction: The reaction of a 2-fluorobenzylmagnesium halide with a 4-piperidone (B1582916) precursor is a direct and efficient method for installing the (2-fluorophenyl)methyl group at the 4-position of the piperidine ring.
Wittig Reaction and Reduction: A Wittig reaction between 2-fluorobenzyltriphenylphosphonium ylide and a 4-piperidone, followed by reduction of the resulting exocyclic double bond, provides an alternative route.
Friedel-Crafts Alkylation: In some cases, an intramolecular Friedel-Crafts type cyclization can be envisioned where the piperidine ring is tethered to a precursor that can alkylate the fluorobenzene (B45895) ring. acs.org
| Methylene Linker Formation | Description |
| Grignard Reaction | Direct addition of a 2-fluorobenzyl Grignard reagent to 4-piperidone. |
| Wittig Reaction and Reduction | Formation of an exocyclic double bond followed by hydrogenation. |
| Friedel-Crafts Alkylation | Intramolecular cyclization to form the methylene bridge. acs.org |
Stereoselective Synthesis of Piperidin-4-ol Structures
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. The stereoselective synthesis of piperidin-4-ol structures can be approached through asymmetric routes to yield chiral compounds or by controlling diastereoselectivity in molecules with multiple stereocenters.
The generation of chiral piperidine alcohols often involves the asymmetric reduction of a prochiral ketone or the use of chiral starting materials. researchgate.net Asymmetric synthesis of substituted piperidines has been achieved using β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones as a key step. researchgate.net This is followed by ring-closing metathesis and selective dihydroxylation to afford the desired chiral piperidine derivatives. researchgate.net Another approach involves the use of chiral amines in a nitroalkene/amine/enone (NAE) condensation reaction, which has been shown to produce enantiopure piperidines with high efficiency. researchgate.net
A rhodium-catalyzed reductive transamination reaction offers a rapid method for preparing a variety of chiral piperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantio-selectivities. dicp.ac.cn This method is particularly useful for synthesizing chiral fluoropiperidines. dicp.ac.cn Furthermore, copper-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters provides a pathway to linear chiral N,O-ketals, which can serve as precursors to chiral piperidines. nih.gov The development of stereodivergent copper-based approaches allows for the construction of amino alcohols, key intermediates for piperidines, with high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov
| Method | Key Features | Product Type |
| Asymmetric Reduction | β-cyclodextrin or oxazaborolidine catalysis | Chiral Piperidines |
| NAE Condensation | Exocyclic chirality induced | Enantiopure Piperidines |
| Reductive Transamination | Rhodium catalysis | Chiral Piperidines and Fluoropiperidines |
| Asymmetric Alcohol Addition | Copper catalysis | Linear Chiral N,O-Ketals |
| Stereodivergent Synthesis | Copper-based catalysis | All stereoisomers of amino alcohols |
Achieving diastereoselective control is critical when synthesizing piperidin-4-ols with multiple substituents. A one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, demonstrating excellent diastereoselectivities in the ring formation step. nih.gov This modular approach allows for the flexible and diastereoselective synthesis of various substituted piperidines. nih.gov
Another strategy involves the diastereoselective epoxidation and regioselective ring-opening of tetrahydropyridines to produce highly substituted, oxygenated piperidines. nih.gov A novel bifunctional epoxidation reagent was designed to direct the epoxidation to occur at the more hindered face of the tetrahydropyridine (B1245486), leading to high diastereoselectivity. nih.govfigshare.com The subsequent nucleophilic ring-opening of the resulting epoxides proceeds with high regioselectivity, affording piperidinol products. nih.gov Furthermore, the diastereoselective preparation of polysubstituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of monoxime of 1,5-diketones. ajchem-a.com
| Method | Key Features | Product Type |
| Gold-Catalyzed Cyclization | One-pot, sequential reactions | Substituted Piperidin-4-ols |
| Diastereoselective Epoxidation | Amino-directed reagent | Oxygenated Piperidines |
| Intramolecular Reductive Cyclization | From monoxime of 1,5-diketones | Polysubstituted N-hydroxypiperidines |
Protecting Group Strategies in Complex Piperidine Derivative Synthesis
The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure chemoselectivity. wikipedia.org In piperidine synthesis, the nitrogen atom is a common site for protection.
Commonly used nitrogen protecting groups include Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl). creative-peptides.combiosynth.com The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved using a mild base, such as piperidine. wikipedia.orgcreative-peptides.com This orthogonality allows for selective deprotection during a multi-step synthesis. biosynth.com For instance, in the synthesis of a complex peptide containing a piperidine moiety, the Fmoc group on an amino acid can be removed without affecting a Boc-protected piperidine nitrogen. wikipedia.org
The choice of protecting group can also influence the stereochemical outcome of a reaction. In some cases, the protecting group can act as a chiral auxiliary, directing the stereoselective functionalization of the piperidine ring. The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex and highly functionalized piperidine derivatives.
| Protecting Group | Abbreviation | Cleavage Condition |
| tert-Butoxycarbonyl | Boc | Acidic |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) |
| Benzyloxycarbonyl | Z | H₂/Pd, HBr/AcOH, or Na/liquid ammonia |
| p-Toluenesulfonyl | Tos | Na/liquid ammonia |
| Trifluoroacetyl | Tfa | Piperidine or sodium hydroxide |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of a synthetic route is heavily dependent on the optimization of reaction conditions. Factors such as solvent, temperature, and the choice of catalyst can have a profound impact on the yield and selectivity of a reaction.
The choice of solvent can significantly influence the rate and outcome of a reaction. For the synthesis of substituted piperidines, a kinetic investigation revealed that ethanol (B145695) can accelerate the reaction rate compared to methanol. ajgreenchem.com Ethanol is also considered a greener solvent choice. ajgreenchem.com Piperidine itself is highly soluble in water and a variety of organic solvents like alcohols and ethers, but has limited solubility in nonpolar solvents. solubilityofthings.com This solubility profile is an important consideration when selecting a solvent system for reactions involving piperidine derivatives.
Temperature control is another critical parameter. Many reactions in piperidine synthesis require specific temperature ranges to achieve optimal results. For example, some diastereoselective reactions show excellent selectivity at lower temperatures, such as -40 °C. nih.gov
Catalysts play a pivotal role in modern organic synthesis, enabling transformations that would otherwise be inefficient or impossible. In the context of piperidine synthesis, a wide range of catalysts are employed.
Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium catalysts are also effective for this type of transformation, particularly for enantioselective approaches. nih.gov For the hydrogenation of pyridines to piperidines, various transition metal catalysts based on ruthenium, cobalt, iridium, and nickel have been developed. nih.gov Heterogeneous catalysts, such as nickel silicide, have shown high stability and can be reused multiple times. nih.gov
The aza-Prins cyclization of homoallylic amines with aldehydes to form piperidine derivatives can be promoted by a combination of an N-heterocyclic carbene (NHC)-Cu(I) complex and ZrCl₄. researchgate.net In some cases, metal-free conditions are desirable. An efficient route from halogenated amides to piperidines and pyrrolidines has been developed that does not require a metal catalyst. nih.gov
| Transformation | Catalyst System |
| Oxidative Amination | Gold(I) complexes, Palladium catalysts |
| Pyridine (B92270) Hydrogenation | Ruthenium, Cobalt, Iridium, Nickel catalysts |
| Aza-Prins Cyclization | NHC-Cu(I) complex and ZrCl₄ |
| Halogenated Amide Cyclization | Metal-free |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.
A ¹H NMR spectrum for 4-[(2-Fluorophenyl)methyl]piperidin-4-ol would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the 2-fluorophenyl ring would appear in the downfield region (typically 7.0-7.5 ppm), exhibiting complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The benzylic methylene (B1212753) protons (CH₂) would likely appear as a singlet or a doublet around 2.8 ppm. The piperidine (B6355638) ring protons would be found in the more upfield region (1.5-3.0 ppm), with their chemical shifts and multiplicities indicating their axial or equatorial positions within the chair conformation of the ring. The hydroxyl (-OH) and amine (N-H) protons would present as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. Analysis of the coupling constants (J-values) would be crucial for confirming the connectivity and stereochemical relationships between adjacent protons.
Table 1. Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: This is a hypothetical representation as experimental data is unavailable.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic (C₆H₄F) | 7.0 - 7.5 | m | JHH, JHF |
| Piperidine H2/H6 (axial) | 2.5 - 2.8 | m | - |
| Piperidine H2/H6 (equatorial) | 2.9 - 3.2 | m | - |
| Piperidine H3/H5 (axial) | 1.5 - 1.8 | m | - |
| Piperidine H3/H5 (equatorial) | 1.8 - 2.1 | m | - |
| Benzyl (B1604629) CH₂ | ~2.8 | s or d | - |
| OH | Variable | br s | - |
| NH | Variable | br s | - |
¹³C NMR Spectroscopic Characterization, including Fluorine Effects
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the 2-fluorophenyl ring would resonate between 115 and 165 ppm. A key feature would be the large carbon-fluorine coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C-2), typically around 245 Hz. Other carbons in the ring would show smaller ²JCF, ³JCF, and ⁴JCF couplings. The quaternary carbon C-4 of the piperidine ring, bearing the hydroxyl group, would appear around 70 ppm. The other piperidine carbons (C-2/6 and C-3/5) and the benzylic carbon would resonate in the 40-60 ppm range.
Table 2. Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: This is a hypothetical representation as experimental data is unavailable.)
| Carbon Assignment | Predicted Chemical Shift (ppm) | C-F Coupling (JCF) |
| C-F (Aromatic) | ~160 | ¹J ≈ 245 Hz |
| C-H (Aromatic) | 115 - 135 | ²⁻⁴J ≈ 2-25 Hz |
| C-ipso (Aromatic) | ~130 | ²J ≈ 15 Hz |
| C4 (Piperidine) | ~70 | No |
| C2/C6 (Piperidine) | ~50 | No |
| C3/C5 (Piperidine) | ~40 | No |
| Benzyl CH₂ | ~45 | ⁴J ≈ 2-3 Hz |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the piperidine ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the assignments from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This would be critical for confirming the connection of the benzyl group to the piperidine ring and for assigning the quaternary carbons.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. Symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman, aiding in a more complete vibrational analysis.
Table 3. Expected Vibrational Frequencies for this compound (Note: This is a hypothetical representation as experimental data is unavailable.)
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H / N-H | Stretch, broad | 3200 - 3600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
| Aromatic C=C | Stretch | 1580 - 1620 |
| C-F | Stretch | 1200 - 1250 |
| C-O | Stretch | 1000 - 1100 |
Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Confirmation and Purity Assessment
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.
HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). This exact mass allows for the unambiguous determination of the molecular formula (C₁₂H₁₆FNO), distinguishing it from any other compound with the same nominal mass.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS would be used to assess the purity of the sample. The liquid chromatography step separates the compound from any impurities, and the mass spectrometer detects the mass of the eluting components. A pure sample would show a single chromatographic peak corresponding to the mass of the target compound. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing characteristic losses of fragments like H₂O, or cleavage of the piperidine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The 2-fluorophenyl group is the primary chromophore in this molecule. It would be expected to exhibit characteristic absorption bands in the UV region, typically around 260-270 nm, corresponding to π→π* transitions within the benzene (B151609) ring. The presence of the fluorine substituent and the alkyl group may cause minor shifts (hypsochromic or bathochromic) in the absorption maximum (λmax) compared to unsubstituted benzene. The piperidin-4-ol portion of the molecule does not absorb light in the UV-Vis range.
Crystallographic and Supramolecular Analysis of this compound Remains Undetermined
A comprehensive analysis of the crystallographic and supramolecular architecture of the chemical compound this compound cannot be provided at this time due to the absence of publicly available single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis data.
Despite extensive searches of scientific databases and chemical literature, no specific studies detailing the crystal structure of this compound have been identified. The execution of a thorough crystallographic analysis, which is fundamental to understanding the solid-state structure and intermolecular interactions of a compound, is contingent upon the successful crystallization of the material and its subsequent analysis using SC-XRD.
The requested detailed information, including the crystal system, space group, unit cell parameters, molecular conformation, ring puckering analysis of the piperidine core, and the dihedral and torsional angles, are all derived from the data collected during an SC-XRD experiment. Without this foundational data for this compound, any discussion on these structural features would be purely speculative and not scientifically grounded.
Similarly, a Hirshfeld surface analysis, a computational method used to investigate intermolecular interactions within a crystal, requires the crystallographic information file (CIF) generated from SC-XRD data. This analysis provides quantitative and visual insights into hydrogen bonding networks, such as potential N–H⋯N, C–H⋯O, and C–H⋯F interactions, as well as other non-covalent interactions like π-stacking. In the absence of a crystal structure for this compound, a Hirshfeld surface analysis cannot be performed.
While the scientific community has published crystallographic studies on analogous compounds, such as 4-(4-Chlorophenyl)piperidin-4-ol, it is crucial to note that even minor substitutions on the phenyl ring or alterations to the substituent at the 4-position of the piperidine ring can significantly impact the crystal packing and intermolecular interactions. Therefore, extrapolating data from similar structures would not provide an accurate representation of the specific supramolecular architecture of this compound.
The scientific community awaits the successful crystallization and subsequent crystallographic analysis of this compound to elucidate its precise solid-state structure and the intricate network of intermolecular forces that govern its crystalline form. Until such research is published, the detailed analysis as requested remains an open area of investigation.
Crystallographic Analysis and Supramolecular Architecture
Crystal Packing Arrangements and Supramolecular Assembly
Detailed information regarding the crystal packing, intermolecular interactions, and supramolecular assembly for 4-[(2-Fluorophenyl)methyl]piperidin-4-ol is not available in the reviewed scientific literature.
Polymorphism Studies and Crystallization Conditions
There are no published studies on the polymorphism of this compound. Information regarding different crystalline forms and the specific conditions under which they can be obtained is therefore unavailable.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of chemical compounds. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular properties at the atomic level.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this purpose. nih.gov
For analogs of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol, such as 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, DFT calculations have been successfully used to determine their optimized geometries. nih.gov These calculations typically show that the piperidine (B6355638) ring adopts a stable chair conformation. In this conformation, bulky substituents, like the fluorophenyl groups, are generally found in equatorial positions to minimize steric hindrance. nih.gov A comparison between the geometry optimized through DFT and the structure determined by X-ray crystallography often reveals a high degree of agreement in bond lengths and angles, validating the accuracy of the computational model. nih.gov However, some discrepancies can arise, for instance, in the rotational orientation of the phenyl rings, which may be influenced by crystal packing forces in the solid state that are not present in the gas-phase calculations. nih.gov
The following table presents a conceptual comparison of bond parameters for a fluorinated piperidin-4-one analog, illustrating the typical agreement between experimental and DFT-calculated values.
| Parameter | Experimental (X-ray) | Calculated (DFT/6-31+G(d)) |
| C-N Bond Length (Å) | 1.47 | 1.46 |
| C-O Bond Length (Å) | 1.22 | 1.23 |
| C-F Bond Length (Å) | 1.35 | 1.34 |
| C-N-C Bond Angle (°) | 112.5 | 113.0 |
| O-C-C Bond Angle (°) | 121.8 | 122.0 |
Note: Data is representative of typical findings for analogous structures and not specific to this compound.
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of electronic structure. researchgate.net While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking other methods and for systems where DFT may not be as reliable.
Studies on piperidine and its derivatives have utilized ab initio methods to investigate conformational preferences. researchgate.net For instance, calculations at the RHF/6-31G(d) and MP2/6-31G(d) levels of theory have been used to determine the relative energies of different conformers, such as those with axial versus equatorial substituents on the nitrogen atom. researchgate.net These high-level calculations are essential for understanding the subtle electronic and steric effects that govern the three-dimensional structure of these molecules.
Basis Set Selection and Functional Evaluation for Fluorinated Systems
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. For fluorinated systems, it is important to select a basis set that can adequately describe the high electronegativity and the polarization of the electron density around the fluorine atoms. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. nih.govjksus.org The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary for an accurate description of bonding and non-bonding interactions. acs.org
The choice of functional in DFT is also critical. The B3LYP functional is a popular choice for organic molecules and often provides a good balance of accuracy and computational cost. nih.gov However, for specific properties or systems, other functionals like the Minnesota functionals (e.g., M06-2X) or long-range corrected functionals (e.g., WB97XD) may offer improved performance. jksus.org Comparative studies that evaluate the performance of different functionals against experimental data are essential for validating the chosen computational methodology. jksus.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide valuable information about the electronic behavior and reactivity of a molecule.
HOMO-LUMO Energy Gaps and Their Correlation with Reactivity and Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more likely to be reactive.
In the context of fluorinated piperidine derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. For example, in a study of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the HOMO was found to be primarily localized on the piperidine ring, while the LUMO was delocalized over both the piperidine and the fluorophenyl rings. nih.gov The calculated HOMO-LUMO energy gap provides an indication of the molecule's electronic stability.
The following table presents hypothetical FMO data for a fluorinated piperidin-4-one analog, illustrating the typical values obtained from DFT calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: Data is representative of typical findings for analogous structures and not specific to this compound.
The introduction of fluorine atoms can influence the electronic properties and, consequently, the HOMO-LUMO gap of a molecule. Due to its high electronegativity, fluorine can alter the electron distribution, which can affect the stability and reactivity of the compound.
Localization and Distribution of FMOs
The spatial distribution of the HOMO and LUMO provides insights into the regions of a molecule that are most likely to be involved in chemical reactions. The HOMO is associated with the ability to donate electrons, so regions with a high HOMO density are susceptible to electrophilic attack. The LUMO, on the other hand, is associated with the ability to accept electrons, and regions with a high LUMO density are prone to nucleophilic attack.
For fluorinated piperidine derivatives, the HOMO is often localized on the electron-rich piperidine ring system. nih.gov The LUMO, in contrast, can be distributed across the piperidine ring and the attached aromatic systems, such as the fluorophenyl group. nih.gov This distribution suggests that the piperidine nitrogen could act as a nucleophilic center, while the aromatic rings could be involved in electron-accepting interactions. The precise localization of these orbitals is a key outcome of quantum chemical calculations and is essential for predicting the regioselectivity of chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a vital theoretical tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors on the MEP surface represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.net Green and yellow represent regions with intermediate electrostatic potential.
For this compound, the MEP surface would highlight several key reactive sites. The oxygen atom of the hydroxyl group and the fluorine atom on the phenyl ring are expected to be regions of high electron density, depicted as red or yellow. These electronegative atoms create a negative electrostatic potential, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the nitrogen in a protonated state would be characterized by a strong positive potential (blue), marking them as primary sites for nucleophilic attack. The aromatic ring itself will exhibit a region of negative potential above and below the plane of the ring, characteristic of π-systems. The distribution of electrostatic potential is a key determinant of how the molecule interacts with other molecules and its biological targets. rsc.org The substituent effects on a molecule's electrostatic potential can be a strong predictor of its electronic behavior in chemical reactions. rsc.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that align with the classic Lewis structure representation. uni-muenchen.de This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute significantly to the stability of the molecule.
In this compound, NBO analysis would reveal several important hyperconjugative interactions. A key interaction would be the delocalization of electron density from the lone pair of the nitrogen atom into the anti-bonding orbitals of the adjacent C-C and C-H bonds of the piperidine ring. This n -> σ* interaction is characteristic of amines and contributes to the conformational preferences of the piperidine ring.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for interconversion between them. The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings.
Within the chair conformation, the substituents on the piperidine ring can be oriented in either axial or equatorial positions. For this compound, the large (2-fluorophenyl)methyl group at the 4-position would strongly prefer an equatorial orientation to minimize steric hindrance. The hydroxyl group at the same position would consequently be in an axial position. Computational methods can be used to calculate the relative energies of different conformers and map the potential energy surface for ring inversion and rotation of the (2-fluorophenyl)methyl group. These calculations help in understanding the dynamic behavior of the molecule in solution.
| Conformer | (2-Fluorophenyl)methyl Position | Hydroxyl Position | Relative Energy (kcal/mol) |
| 1 | Equatorial | Axial | 0 (most stable) |
| 2 | Axial | Equatorial | > 0 |
Note: This table represents a qualitative prediction. Actual relative energies would require specific computational calculations.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. Density Functional Theory (DFT) is a widely used method for these predictions.
NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would help in assigning the signals in the experimental spectrum to specific atoms in the molecule, taking into account the conformational and electronic effects of the substituents.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy, which helps in the assignment of the experimental IR absorption bands to specific functional groups. For instance, the characteristic stretching frequencies for the O-H, C-H, C-N, and C-F bonds in this compound can be computationally determined.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. For this compound, the UV-Vis spectrum is expected to be dominated by π -> π* transitions within the fluorophenyl ring. Computational predictions can provide insights into the nature of these electronic transitions.
| Spectroscopic Parameter | Predicted Value Range | Key Functional Groups/Transitions |
| ¹H NMR Chemical Shift (ppm) | 0.5 - 8.0 | Aromatic protons, piperidine protons, hydroxyl proton |
| ¹³C NMR Chemical Shift (ppm) | 20 - 160 | Aromatic carbons, piperidine carbons |
| IR Frequency (cm⁻¹) | 3200-3600 (O-H), 2800-3000 (C-H), 1000-1300 (C-N, C-F) | Hydroxyl, Alkyl, Amine, Fluoroalkane |
| UV-Vis λ_max (nm) | 200 - 300 | π -> π* transitions in the fluorophenyl ring |
Note: These are generalized predicted ranges and would be refined by specific computational studies.
Global Reactivity Descriptors (Electrophilicity, Electronegativity, Hardness, Softness)
Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Chemical Softness (S): Is the reciprocal of hardness (S = 1/η) and indicates the ease of electron cloud polarization.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).
For this compound, the calculation of these descriptors would provide a comprehensive picture of its chemical reactivity. The presence of the electronegative fluorine and oxygen atoms is expected to influence these parameters. A higher chemical hardness would suggest greater kinetic stability of the molecule. These descriptors are valuable in predicting the molecule's behavior in chemical reactions and its potential interactions in biological systems.
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / η | Ease of electron cloud polarization |
| Electrophilicity Index (ω) | χ² / (2η) | Electron-accepting ability |
Reactivity and Chemical Transformations of the 4 2 Fluorophenyl Methyl Piperidin 4 Ol Scaffold
Reactions Involving the Piperidin-4-ol Hydroxyl Group
The tertiary hydroxyl group in 4-[(2-Fluorophenyl)methyl]piperidin-4-ol is a versatile site for chemical modification. Its reactivity is influenced by the steric hindrance imposed by the adjacent 2-fluorophenylmethyl group and the piperidine (B6355638) ring.
Esterification and Etherification Reactions
Esterification: The tertiary alcohol of the 4-hydroxypiperidine (B117109) moiety can undergo esterification with various acylating agents, such as acid chlorides and acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, the reaction of a similar compound, N,3-dimethyl-4-phenyl-4-hydroxypiperidine, with propionic acid anhydride (B1165640) in the presence of pyridine (B92270) yields the corresponding 4-propionyloxy derivative. google.com This transformation is valuable for modifying the lipophilicity and pharmacokinetic properties of the parent molecule.
Etherification: The hydroxyl group can also be converted to an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. masterorganicchemistry.comnumberanalytics.comwikipedia.org This method allows for the introduction of a wide variety of alkyl or aryl groups at the C4-position. The choice of base and solvent is crucial for optimizing the reaction conditions and yield. numberanalytics.com
Table 1: Examples of Esterification and Etherification of 4-Hydroxypiperidine Analogs
| Starting Material | Reagent(s) | Product | Reaction Type |
| N,3-dimethyl-4-p-phenyl-4-hydroxypiperidine | Propionic acid anhydride, Pyridine | N,3-dimethyl-4-p-phenyl-4-propionoxypiperidine | Esterification |
| 4-Hydroxypiperidine derivative | Alkyl halide, Sodium hydride | 4-Alkoxypiperidine derivative | Etherification |
Oxidation Reactions
The oxidation of the tertiary hydroxyl group in this compound is not straightforward. Unlike primary or secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions without cleavage of carbon-carbon bonds. However, under specific and often harsh oxidative conditions, cleavage of the piperidine ring can occur. More synthetically useful transformations can be achieved if the piperidine nitrogen is first acylated or protected, which can influence the reactivity of the rest of the molecule. While direct oxidation of the tertiary alcohol is challenging, alternative strategies involving neighboring group participation or rearrangement following an initial reaction at another site could lead to oxidized products.
Dehydration and Rearrangement Processes
Dehydration: Acid-catalyzed dehydration of this compound can lead to the formation of an enamine or a tetrahydropyridine (B1245486) derivative. The regioselectivity of the elimination is dependent on the reaction conditions and the nature of the substituent on the piperidine nitrogen. The formation of the thermodynamically more stable double bond is generally favored.
Rearrangement: Under certain acidic conditions, 4-hydroxy-4-arylmethylpiperidines can undergo skeletal rearrangements, such as the Wagner-Meerwein rearrangement. This process would involve the migration of one of the carbon atoms of the piperidine ring to the carbocation generated at the C4-position upon protonation and loss of water. The stability of the resulting rearranged carbocation would be a key driving force for such a transformation.
Transformations of the Piperidine Nitrogen
The secondary nitrogen atom in the piperidine ring of this compound is a nucleophilic center and readily participates in a variety of chemical reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to scavenge the acid produced. nih.gov This reaction is a fundamental method for introducing diverse substituents on the nitrogen atom, thereby modulating the biological and physical properties of the molecule.
N-Acylation: N-acylation can be achieved by treating the piperidine with acylating agents like acid chlorides or anhydrides. reddit.comresearchgate.net This reaction is often performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. The resulting amides are generally stable compounds and are a common feature in many pharmacologically active molecules.
Table 2: Examples of N-Alkylation and N-Acylation of Piperidine Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type |
| Piperidine derivative | Alkyl bromide, Base | N-Alkylpiperidine derivative | N-Alkylation |
| Piperidine derivative | Benzoyl chloride, Triethylamine | N-Benzoylpiperidine derivative | N-Acylation |
| 4-Chloroaniline | 4-Nitrobenzenesulfonyl chloride, Acyl chloride | N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | N-Acylation |
Formation of Quaternary Ammonium (B1175870) Salts
The tertiary amine that results from the N-alkylation of this compound can be further alkylated to form a quaternary ammonium salt. nih.gov This reaction, known as quaternization, involves the treatment of the N-alkylated piperidine with an excess of an alkylating agent. The resulting quaternary ammonium salts are ionic compounds with distinct solubility and biological properties compared to their tertiary amine precursors.
Table 3: Formation of Quaternary Ammonium Salts
| Starting Material | Reagent | Product |
| N-Alkylpiperidine derivative | Methyl iodide | N-Alkyl-N-methylpiperidinium iodide |
| Pyridine | 1-Bromoalkane | N-Alkylpyridinium bromide |
Reactivity of the (2-Fluorophenyl)methyl Moiety
The (2-Fluorophenyl)methyl moiety of this compound presents two primary sites for chemical transformation: the aromatic fluorophenyl ring and the benzylic methylene (B1212753) linker. The electronic properties of the fluorine substituent and the nature of the benzylic position dictate the reactivity of this part of the scaffold.
Aromatic Substitution Reactions on the Fluorophenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The rate and regioselectivity of these reactions on the 2-fluorophenyl group are controlled by the combined electronic effects of the fluorine atom and the alkyl substituent (the piperidin-4-ol-methyl group). msu.edumasterorganicchemistry.com
Fluorine Substituent Effect : Fluorine, like other halogens, exhibits a dual electronic effect. It is strongly electronegative, withdrawing electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack compared to benzene (B151609). csbsju.edu However, it can also donate electron density through its lone pairs via resonance (π-donation). This resonance effect, though weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. libretexts.orgorganicchemistrytutor.com
Alkyl Substituent Effect : The methylene-piperidin-4-ol group is an alkyl substituent. Alkyl groups are weakly activating and also direct incoming electrophiles to the ortho and para positions due to electron-donating inductive effects and hyperconjugation. libretexts.orglibretexts.org
In the context of this compound, the fluorine is at the C2 position and the alkyl group is at the C1 position. The interplay of their directing effects determines the likely sites of substitution. The fluorine atom directs electrophiles to the C3 (ortho) and C5 (para) positions. The alkyl group directs to the C6 (ortho) position, as the other ortho position (C2) is occupied by fluorine and the para position (C4) is less accessible.
| Position on Ring | Influence of Fluorine (at C2) | Influence of Alkyl Group (at C1) | Predicted Reactivity |
|---|---|---|---|
| C3 | Ortho (Activated by resonance) | Meta (No strong effect) | Likely site of substitution |
| C4 | Meta (No strong effect) | Para (Activated by induction) | Possible site of substitution |
| C5 | Para (Activated by resonance) | Meta (No strong effect) | Likely site of substitution |
| C6 | Meta (No strong effect) | Ortho (Activated by induction) | Likely site of substitution |
Reactivity of the Methylene Linker
The methylene (-CH₂-) group connecting the fluorophenyl ring and the piperidine ring is a benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds because the resulting benzylic radical or cation is stabilized by resonance with the aromatic ring. masterorganicchemistry.com This makes the methylene linker a key site for oxidative transformations.
The oxidation of benzylic methylene groups to the corresponding carbonyl compounds (ketones) is a fundamental C-H functionalization reaction. mdpi.com A variety of methods can achieve this transformation, often employing metal catalysts or strong oxidizing agents. mdpi.comresearchgate.netrsc.org For instance, reagents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize benzylic carbons completely to carboxylic acids, though milder and more selective methods exist to stop at the ketone stage. masterorganicchemistry.com Catalytic systems using transition metals like iron, copper, or manganese in the presence of an oxidant such as molecular oxygen (O₂) or tert-butyl hydroperoxide (TBHP) are commonly employed for this purpose. mdpi.comrsc.org
| Reaction Type | Typical Reagents | Expected Product | Reference |
|---|---|---|---|
| Benzylic Oxidation (to Ketone) | Fe3+/NHPI, O₂; Mn catalyst/Selectfluor | 4-Hydroxy-4-[(2-fluorobenzoyl)]piperidine | researchgate.netrsc.org |
| Benzylic Oxidation (to Alcohol) | Bis(methanesulfonyl) peroxide | 4-[(2-Fluorophenyl)(hydroxy)methyl]piperidin-4-ol | acs.org |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | 4-[Bromo(2-fluorophenyl)methyl]piperidin-4-ol | masterorganicchemistry.com |
Stability of the Compound to Various Chemical Environments
The stability of this compound is determined by the resilience of its constituent functional groups—the tertiary alcohol, the piperidine ring, the benzylic linker, and the fluorophenyl ring—to different chemical conditions.
Hydrolytic Stability Considerations
The compound's stability in aqueous environments is largely dependent on the pH. The piperidine ring, C-F bond, and C-C bonds are generally stable to hydrolysis. researchgate.net The primary point of vulnerability is the tertiary alcohol on the piperidine ring, especially under acidic conditions.
| Condition | Affected Moiety | Potential Transformation | Stability Assessment |
|---|---|---|---|
| Acidic (e.g., pH < 4) | Tertiary Alcohol | Acid-catalyzed dehydration to form an alkene | Potentially unstable |
| Neutral (e.g., pH ≈ 7) | Entire Molecule | No significant reaction expected | Stable |
| Basic (e.g., pH > 10) | Entire Molecule | No significant reaction expected | Stable |
Oxidative and Reductive Stability
The response of the molecule to oxidizing and reducing agents depends on the specific reagents and conditions used.
Oxidative Stability: The molecule has several sites that could react under oxidative conditions.
Benzylic Methylene Group : As discussed in section 6.3.2, this is the most likely site of oxidation, readily converting to a ketone. masterorganicchemistry.commdpi.com
Piperidine Nitrogen : The tertiary amine of the piperidine ring can be oxidized by reagents like hydrogen peroxide or m-CPBA to form the corresponding N-oxide. acs.org This transformation is often a deliberate step in synthesis to enable further reactions. acs.org
Tertiary Alcohol : Tertiary alcohols are resistant to oxidation under conditions that typically oxidize primary or secondary alcohols because they lack a hydrogen atom on the carbinol carbon. Cleavage of a C-C bond would be required, which necessitates harsh oxidizing conditions.
Fluorophenyl Ring : Aromatic rings are generally robust and resistant to oxidation, especially those with deactivating substituents like fluorine. researchgate.net Degradation would only occur under very aggressive conditions.
Reductive Stability: The compound is generally stable towards many reducing agents.
Fluorophenyl Ring : The reduction of a benzene ring requires harsh conditions, such as high-pressure catalytic hydrogenation or dissolving metal reductions (e.g., Birch reduction). The C-F bond is also highly stable and not easily reduced.
Tertiary Alcohol : The tertiary alcohol is not reducible.
Piperidine Ring : The saturated piperidine ring is already in a reduced state and is not susceptible to further reduction.
| Condition | Reagent Examples | Potential Transformation | Stability Assessment |
|---|---|---|---|
| Mild Oxidation | m-CPBA, H₂O₂ | Oxidation of piperidine nitrogen to N-oxide | Reactive Site |
| Benzylic Oxidation | KMnO₄, O₂/catalyst | Oxidation of methylene group to ketone | Reactive Site |
| Catalytic Hydrogenation | H₂, Pd/C (standard conditions) | No reaction expected | Stable |
| Hydride Reduction | LiAlH₄, NaBH₄ | No reaction expected | Stable |
Biological Activity and Mechanistic Studies in Vitro and Preclinical Models
Investigation of Receptor Binding Profiles and Ligand Affinity
The receptor binding profile of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol and its structural analogs has been a subject of scientific investigation, revealing a complex interaction with several key neurological targets.
Dopamine (B1211576) Transporter (DAT) Interactions and Atypical Inhibition Mechanisms
While direct binding data for this compound is not extensively detailed in publicly available literature, studies on closely related piperidine (B6355638) analogues highlight a significant affinity for the dopamine transporter (DAT). A series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, where the piperazine (B1678402) ring was replaced with a piperidine system, was shown to be well-tolerated at the DAT, with binding affinities (Kᵢ) in the range of 3–382 nM. nih.gov Molecular modeling of these piperidine analogues suggests a binding mechanism to an inward-facing conformation of the DAT, which is characteristic of an atypical DAT inhibitor profile. nih.gov
Another study on 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines also demonstrated high-affinity binding to the DAT. For instance, the analogue 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine was found to possess a subnanomolar affinity for the DAT with a Kᵢ value of 0.7 nM. nih.gov These findings indicate that the piperidine scaffold, combined with fluorophenyl moieties, is a key structural feature for potent DAT interaction.
| Compound Class/Analogue | DAT Affinity (Kᵢ) | Reference |
| Piperidine analogues of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | 3–382 nM | nih.gov |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 nM | nih.gov |
Serotonin (B10506) Transporter (SERT) Binding
Compounds structurally similar to this compound have also been evaluated for their binding affinity at the serotonin transporter (SERT). Research on a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives showed that these compounds bind to SERT with inhibition constant (Kᵢ) values ranging from 2 to 400 nM. nih.gov For certain high-affinity DAT ligands, the selectivity over SERT is a noted characteristic. For example, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, while potent at DAT, showed a SERT/DAT selectivity ratio of 323, indicating significantly weaker interaction with the serotonin transporter. nih.gov This suggests that modifications to the piperidine scaffold can tune the selectivity between these two monoamine transporters.
| Compound Class/Analogue | SERT Affinity (Kᵢ) | Reference |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | 2–400 nM | nih.gov |
Other Monoaminergic Receptor Affinities (e.g., 5-HT₂ₐ, 5-HT₂꜀)
The interaction of compounds containing the (fluorophenylmethyl)-piperidin-4-yl core with other monoaminergic receptors has been documented. A notable analogue, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (known as ACP-103), demonstrated potent inverse agonist activity at the human 5-HT₂ₐ receptor, with a mean pKᵢ of 9.3. nih.govresearchgate.net This compound showed a lesser affinity for the human 5-HT₂꜀ receptor, with a mean pKᵢ of 8.80, and notably lacked significant activity at 5-HT₂₋ receptors and dopamine D₂ receptors. nih.govresearchgate.net Another related piperidine derivative, 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine (NRA0161), also showed high affinity for the 5-HT₂ₐ receptor with a Kᵢ value of 2.52 nM. nih.gov
| Compound Analogue | Receptor | Affinity (pKᵢ / Kᵢ) | Reference |
| ACP-103 | 5-HT₂ₐ | 9.3 (pKᵢ) | nih.govresearchgate.net |
| ACP-103 | 5-HT₂꜀ | 8.80 (pKᵢ) | nih.govresearchgate.net |
| NRA0161 | 5-HT₂ₐ | 2.52 nM (Kᵢ) | nih.gov |
Muscarinic Receptor Modulation (M₄ antagonism)
Currently, there is limited specific information in the scientific literature regarding the direct interaction or antagonistic activity of this compound with the M₄ muscarinic acetylcholine (B1216132) receptor. While various selective M₄ receptor antagonists have been developed, studies have not prominently featured this specific compound or its close structural analogues. nih.govnih.gov
Sigma-1 Receptor (S1R) Binding
The 4-hydroxypiperidine (B117109) scaffold is recognized as a key structural element for ligands of the sigma-1 receptor (S1R). chemrxiv.org Studies on a series of 3- and 4-hydroxypiperidine compounds have identified them as potent σ1 modulators, with some analogues exhibiting Kᵢ values as low as 0.7 nM. chemrxiv.org The structural similarity of this compound to these compounds suggests it may also possess a high affinity for this receptor. Further supporting this, a different piperidine derivative, 1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, was synthesized as a selective, high-affinity ligand for sigma-1 receptors, displaying a Kᵢ of 4.3 nM. nih.gov
Enzyme Inhibition Studies
Based on the available scientific literature, there is a lack of specific studies investigating the enzyme inhibition profile of this compound. Research on related piperidine-containing molecules has explored inhibition of various enzymes, such as monoamine oxidases (MAO) and cholinesterases, but these studies have focused on structurally distinct classes of piperidine derivatives. nih.govmdpi.com Therefore, the potential for this compound to act as an enzyme inhibitor remains an area for future investigation.
Sterol Biosynthesis Pathway Inhibition (referencing related fenpropidin)
A key area of investigation for piperidine-containing compounds is the inhibition of sterol biosynthesis. This pathway is vital for maintaining the integrity of cell membranes in both fungi and mammals. The agricultural fungicide fenpropidin, a piperidine derivative, functions by inhibiting sterol biosynthesis, specifically targeting enzymes like sterol Δ14-reductase and Δ8→Δ7 isomerase in fungi. researchgate.net This disruption leads to the accumulation of abnormal sterols and a depletion of essential ergosterol (B1671047), ultimately inhibiting fungal growth. researchgate.net
Similarly, other piperidine compounds have been shown to interfere with sterol synthesis in various organisms. For instance, 2-Isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine carboxylate methyl chloride inhibits the incorporation of mevalonate (B85504) into sterols, causing the accumulation of the intermediate squalene-2,3-epoxide in both tobacco and rat liver preparations. core.ac.uk The structural similarity of this compound to known inhibitors like 4-chlorophenyl-4-hydroxypiperidine (B178338) (a component of haloperidol) suggests it may also modulate enzymes within this pathway, such as 3β-hydroxysterol-Δ7-reductase (DHCR7). nih.govresearchgate.net Inhibition of this pathway can have profound biological effects, and the specific impact of this compound warrants direct investigation. researchgate.netnih.gov
Neuroprotective Enzyme Modulation
Piperidine derivatives have demonstrated significant potential in the context of neuroprotection. nih.govresearchgate.net Studies on related compounds suggest that their mechanisms often involve the modulation of key enzymes implicated in neuronal survival and pathology. For example, certain cinnamamide-piperidine derivatives have shown potent neuroprotective activity in cell-based assays of glutamate-induced neurotoxicity. dntb.gov.uaresearchgate.net The piperine (B192125) derivative HJ105 has been found to exert neuroprotective effects by mitigating neuroinflammation and oxidative stress through the Keap1-Nrf2 signaling pathway. nih.gov
Furthermore, some piperidine-based compounds act as sigma-1 (σ1) receptor antagonists, a target known to be involved in neuroprotection. acs.org This interaction can modulate downstream signaling pathways that protect neurons from ischemic damage and other insults. Given the prevalence of neuroprotective activity within this chemical class, it is plausible that this compound could modulate similar enzymatic pathways, offering a potential avenue for therapeutic intervention in neurological disorders.
Inhibition of Specific Kinases
The piperidine ring is a common structural motif in a variety of kinase inhibitors. pharmablock.comencyclopedia.pub Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several piperidine-containing molecules have been developed as potent and selective inhibitors of specific kinases.
For example, piperidine-substituted quinolinones and naphthyridinones have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. nih.gov Other derivatives have shown inhibitory activity against anaplastic lymphoma kinase (ALK), c-ros oncogene 1 kinase (ROS1), and IκB kinase (IKKb), all of which are important targets in oncology. encyclopedia.pub The serum and glucocorticoid regulated kinase 1 (SGK1), implicated in cardiovascular diseases, has also been targeted by novel piperidine substituted pyrazolopyrimidine derivatives. acs.org The potential for this compound to act as a kinase inhibitor would depend on its specific conformation and ability to interact with the ATP-binding pocket or allosteric sites of a given kinase.
Table 1: Examples of Kinase Inhibition by Piperidine-Containing Compounds
| Compound Class | Target Kinase | Therapeutic Area | Reference |
|---|---|---|---|
| Piperidine-substituted quinolinones | p38 MAP kinase | Inflammation | nih.gov |
| 2-amino-4-(1-piperidine) pyridines | ALK, ROS1 | Oncology | encyclopedia.pub |
| Piperidinone derivatives | IκB kinase (IKKb) | Oncology | encyclopedia.pub |
| Piperidine substituted pyrazolopyrimidines | SGK1 | Cardiovascular | acs.org |
| Crizotinib (contains piperidine) | ALK | Oncology | pharmablock.com |
| Cobimetinib (contains piperidine) | MEK1/2 | Oncology | pharmablock.com |
In Vitro Pharmacological Assays for Mechanistic Understanding
To elucidate the precise mechanisms of action, compounds like this compound are subjected to a battery of in vitro pharmacological assays.
Cell-Based Functional Assays (e.g., R-SAT)
Cell-based functional assays are critical for determining how a compound affects its biological target in a cellular context. The Receptor Selection and Amplification Technology (R-SAT) is a powerful functional assay used to characterize ligands for G-protein coupled receptors (GPCRs). This assay can identify whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. For example, the compound ACP-103, a substituted piperidine, was characterized as a potent 5-HT2A receptor inverse agonist using the R-SAT assay, demonstrating a pIC50 of 8.7. nih.gov Screening this compound using R-SAT or similar functional assays against a panel of GPCRs would be a crucial step in identifying its primary targets and functional activity. creativebiomart.netnih.goveurofinsdiscovery.com
Neurotransmitter Uptake Inhibition Studies
The piperidine scaffold is a well-established pharmacophore in the design of monoamine transporter inhibitors. google.com These transporters—for dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET)—are key targets for drugs treating depression, ADHD, and other neuropsychiatric disorders. Structure-activity relationship studies have shown that modifications to the piperidine ring can confer high affinity and selectivity for these transporters. nih.gov
For instance, a series of (bisarylmethoxy)butylpiperidine derivatives showed high to moderate affinity for DAT, with Kᵢ values ranging from 4 to 191 nM. nih.gov Specifically, 4-hydroxy-4-phenylpiperidine analogues demonstrated the greatest affinity. nih.gov Other studies on 3,4-disubstituted piperidines have identified compounds with selectivity for NET or broad-spectrum activity across all three transporters. nih.govacs.org These findings suggest a strong potential for this compound to interact with one or more of these neurotransmitter transporters.
Table 2: Neurotransmitter Transporter Inhibition by Piperidine Analogues
| Compound Series | Target Transporter(s) | Affinity (Kᵢ) | Reference |
|---|---|---|---|
| (Bisarylmethoxy)butylpiperidines | DAT | 4–191 nM | nih.gov |
| (-)-cis-4-(4-Chlorophenyl)piperidines | DAT/NET | Not specified | nih.gov |
| (+)-cis-4-(4-Chlorophenyl)piperidines | SERT/NET | Low nanomolar (NET) | nih.govacs.org |
Broad-Spectrum Biological Screening in Preclinical Models (mechanistic insights without clinical data)
For a novel compound like this compound, such screening would provide invaluable mechanistic insights. For example, a screening campaign on an in-house collection of piperidine/piperazine-based compounds led to the discovery of a potent sigma-1 receptor agonist with a Kᵢ value of 3.2 nM. nih.gov Broad-spectrum screening of piperidine derivatives frequently uncovers activities such as antimicrobial, antifungal, and antiproliferative effects. biomedpharmajournal.orgnih.govmdpi.comresearchgate.net This unbiased approach is essential for identifying novel therapeutic applications and building a complete preclinical profile.
In Vitro Antimicrobial and Antifungal Activity
The piperidine scaffold is a prominent feature in many pharmacologically active compounds, and its derivatives have been extensively studied for various biological activities, including antimicrobial and antifungal properties. biointerfaceresearch.comresearchgate.netresearchgate.net While direct studies on this compound are not extensively detailed in the provided literature, the broader class of piperidin-4-one and piperidine derivatives has demonstrated notable activity against a range of pathogens. biomedpharmajournal.orgyu.edu.jo
Research into various piperidin-4-one derivatives has shown that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard drugs like ampicillin. biomedpharmajournal.org Similarly, antifungal activity has been observed against various species, including Candida albicans and Aspergillus species. biomedpharmajournal.orgmdpi.comresearchgate.net The mechanism of action for some antifungal piperidines is believed to involve the inhibition of enzymes crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. mdpi.com
For instance, studies on N-methyl-4-piperidone-derived monoketone curcuminoids showed moderate activity against several cariogenic bacteria, including Streptococcus mutans and Streptococcus sanguinis, although they were inactive against Candida species. mdpi.com Another study synthesized a series of 6-alkyl-2,3,4,5-tetrahydropyridines, which are structurally related to piperidines, and found that their antifungal activity was dependent on the length of the C-6 alkyl chain. nih.gov Specifically, compounds with C14 to C18 chains showed varying degrees of activity against Cryptococcus neoformans and various Candida species. nih.gov
The introduction of a thiosemicarbazone moiety to the piperidin-4-one structure has been shown to enhance antifungal activity significantly when compared to the parent piperidone. biomedpharmajournal.org These findings suggest that the core piperidine structure serves as a valuable template for developing new antimicrobial and antifungal agents, and the specific substitutions on the ring play a critical role in determining the potency and spectrum of activity. biointerfaceresearch.combiomedpharmajournal.org
Table 1: Examples of Antimicrobial Activity in Piperidine Derivatives
| Compound Class | Target Organism | Activity/Result |
|---|---|---|
| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli | Good antibacterial activity compared to ampicillin. biomedpharmajournal.org |
| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, C. albicans | Significant antifungal activity compared to terbinafine. biomedpharmajournal.org |
| 4-Aminopiperidines | Candida spp., Aspergillus spp. | Promising antifungal activity, targeting ergosterol biosynthesis. mdpi.com |
| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | Cryptococcus neoformans, Candida spp. | Minimum Fungicidal Concentrations (MFCs) ranging from 3.8 to 15.0 µg/mL. nih.gov |
| N-methyl-4-piperidone-derived curcuminoid | Streptococcus mutans | Moderate antibacterial activity with a MIC value of 250 µg/mL. mdpi.com |
Antiproliferative and Anticancer Mechanism Investigations
Piperidine derivatives have been investigated for their potential as anticancer agents, with research indicating that they can inhibit the proliferation of various tumor cell lines. nih.govnih.gov The specific compound this compound belongs to a class of molecules whose antiproliferative potential is an active area of research. Related fluorinated piperidin-4-one structures have shown considerable efficacy in cancer models. mdpi.com
A notable example is the synthetic curcuminoid EF24, chemically known as (3E,5E)-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone. EF24 has demonstrated significant antiproliferative, antimigratory, and antiangiogenic activities. mdpi.com Studies on fluorinated 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives, which also feature a fluorophenyl group, showed potent cytotoxicity against human leukemic and solid tumor cell lines. nih.gov The mechanism of action for some of these compounds involves the inhibition of tubulin assembly, leading to a strong arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.gov This process can also involve the production of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspases. nih.gov
Further research on other piperidine-based compounds has shown that their antiproliferative effects can be dose-dependent and may involve the induction of apoptosis through various signaling pathways. nih.govresearchgate.net For example, some piperidines can downregulate anti-apoptotic proteins like Bcl-2, leading to a higher Bax:Bcl-2 ratio, which promotes programmed cell death. nih.gov The antiproliferative activity of 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs was found to be generally more potent than their saturated piperidine counterparts, highlighting the importance of specific structural features for cytotoxicity. nih.gov
Table 2: Antiproliferative Activity of Related Fluorinated Compounds
| Compound/Class | Cell Line | Activity/Result (GI₅₀/IC₅₀) |
|---|---|---|
| Fluorinated 7-PPyQ derivatives (e.g., compound 12, 15) | Human leukemic and solid tumor cell lines | Potent cytotoxicity (low micromolar and sub-nanomolar GI₅₀s). nih.gov |
| Fluorinated 7-PPyQ derivatives (e.g., compound 12, 15) | Multidrug-resistant cell line CEMVbl100 | Remarkable cytotoxic activity, suggesting they are not P-glycoprotein substrates. nih.gov |
| N-Acryloyl-piperidin-4-one derivatives (e.g., 2c, 2d) | Pancreatic carcinoma models | High activity with IC₅₀ values in the low nanomolar range. mdpi.com |
| Terpinen-4-ol | Colorectal, pancreatic, prostate, and gastric cancer cells | Significant growth inhibition in a dose-dependent manner. nih.gov |
Anti-inflammatory Properties
The chemical scaffold of this compound is related to classes of compounds that have been explored for anti-inflammatory properties. Phenylpropanoids and curcuminoids, some of which incorporate piperidone rings, are known for their ability to modulate inflammatory pathways. nih.govnih.gov These compounds often exert their effects by inhibiting key enzymes and signaling molecules involved in the inflammatory response.
Mechanistic studies on related compounds suggest that potential anti-inflammatory actions could involve the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govmdpi.com Furthermore, inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a common mechanism for anti-inflammatory agents, leading to reduced production of prostaglandins (B1171923) and nitric oxide, respectively. nih.govmdpi.com For example, the compound eugenol (B1671780) has been shown to suppress TNF signaling and COX-2 expression. nih.gov Similarly, magnolol (B1675913) exhibits anti-inflammatory activity by inhibiting the formation of ROS and the activation of NF-κB, a critical transcription factor that orchestrates inflammation. mdpi.com
While direct experimental data on the anti-inflammatory properties of this compound is limited in the provided sources, the presence of the piperidine core within other anti-inflammatory molecules suggests it is a plausible area for future investigation. nih.gov
Antihypertensive Mechanisms
Derivatives of piperidine have been synthesized and evaluated as novel antihypertensive agents. nih.gov Research into a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives, which are structurally analogous to this compound, has shed light on potential antihypertensive mechanisms. nih.gov
One primary mechanism identified for these related compounds is the inhibition of T-type calcium (Ca²⁺) channels. nih.gov These channels play a role in the cardiovascular system, and their blockade can lead to vasodilation and a reduction in blood pressure. Notably, one derivative, N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, effectively lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type Ca²⁺ channel blockers. nih.gov
Another potential mechanism for fluorophenyl-containing compounds is the blockade of the angiotensin II type 1 (AT1) receptor. nih.gov Angiotensin II is a potent vasoconstrictor, and blocking its receptor leads to vasorelaxation and a decrease in blood pressure. A study on a 2-(4′-Fluorophenyl)-1H-benzimidazole derivative demonstrated that it produced a significant blockade of angiotensin II-induced contractions in arterial rings. nih.gov This suggests that molecules containing a fluorophenyl group can be designed to interact with the renin-angiotensin system. These findings indicate that this compound could potentially exert antihypertensive effects through mechanisms involving ion channel modulation or receptor antagonism.
Influence of Fluorine Atom on Metabolic Stability and Binding Affinity in Related Structures
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov The presence of a fluorine atom on the phenyl ring of this compound is expected to significantly influence its metabolic stability and binding affinity. tandfonline.commdpi.com
Furthermore, the introduction of fluorine can enhance binding affinity for a biological target. tandfonline.comnih.gov This can occur through several mechanisms. Fluorine is highly electronegative and can participate in favorable electrostatic or dipole-dipole interactions with amino acid residues in a protein's binding pocket. tandfonline.comresearchgate.net Additionally, the substitution of hydrogen with fluorine can alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.commdpi.com This modification of the molecule's electronic profile can optimize its interaction with the target, leading to more potent activity. tandfonline.com Fluorine can also influence the conformation of the molecule, locking it into a more bioactive shape that fits better into the target's active site. nih.govnih.gov Studies on fluorinated piperidines have shown that the interplay of electrostatic interactions, hyperconjugation, and steric factors can control their conformational behavior. nih.govd-nb.info
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Pharmacophores within the 4-[(2-Fluorophenyl)methyl]piperidin-4-ol Scaffold
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, key pharmacophoric features can be identified that contribute to its interaction with biological targets. The core structure itself, the 4-aryl-4-hydroxypiperidine moiety, is considered a valuable pharmacophore, particularly for targets within the central nervous system.
The primary pharmacophoric features of the this compound scaffold are generally recognized as:
A Hydrogen Bond Donor: The hydroxyl group at the 4-position of the piperidine (B6355638) ring can act as a hydrogen bond donor, forming a crucial interaction with the target protein.
A Hydrogen Bond Acceptor: The nitrogen atom within the piperidine ring can function as a hydrogen bond acceptor.
A Hydrophobic Aromatic Region: The 2-fluorophenyl group provides a hydrophobic region that can engage in van der Waals or hydrophobic interactions with the target.
A Basic Center: The piperidine nitrogen is typically basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the target's binding site.
The spatial arrangement of these features is critical for high-affinity binding to a specific biological target. Piperidine-containing compounds are prevalent in numerous classes of pharmaceuticals, and the piperidine ring often serves as a central scaffold to orient the other pharmacophoric groups in a precise three-dimensional arrangement.
Impact of Substitution Patterns on Biological Efficacy and Selectivity
The biological activity and selectivity of the this compound scaffold can be significantly modulated by introducing various substituents at different positions on the molecule. Structure-activity relationship (SAR) studies have revealed that both the nature and the position of these substituents play a critical role.
Substitutions can be made on the piperidine nitrogen, the phenyl ring, or by modifying the benzyl (B1604629) linker. For instance, in a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), the inhibitory potency against 5alpha-reductase isozymes was found to be highly dependent on the nature of the N-substituent. Similarly, for a series of 4,4-disubstituted piperidines, several analogues demonstrated analgesic potency comparable to morphine, highlighting the importance of the substituents at the 4-position.
In a study of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen substituent on the fluorophenyl moiety was found to be essential for the inhibitory effects on equilibrative nucleoside transporters (ENTs).
| Compound Series | Substitution Position | Substituent Effect on Activity |
|---|---|---|
| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | Piperidine Nitrogen | Varied inhibitory potency against 5alpha-reductase isozymes based on the substituent. |
| 4,4-disubstituted piperidines | Piperidine C4 | Potent analgesic activity observed with specific substitutions. |
| FPMINT Analogues | Fluorophenyl Ring | Halogen substitution was essential for inhibitory activity against ENT1 and ENT2. |
Role of the Piperidine Ring Conformation in Ligand-Target Interactions
The three-dimensional shape, or conformation, of the piperidine ring is a critical determinant of how a ligand binds to its biological target. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions.
For the closely related compound, 4-(4-chlorophenyl)piperidin-4-ol, crystallographic studies have shown that the piperidine ring adopts a chair conformation where the hydroxyl group is in an axial position and the larger chlorophenyl group occupies an equatorial position. This arrangement is likely preferred for the this compound scaffold as well, as it minimizes steric hindrance.
The conformational preference of the piperidine ring can be influenced by the protonation state of the nitrogen atom and the nature of the substituents. For 4-substituted piperidines with polar groups like fluorine or a hydroxyl group, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer. In some cases, this can even reverse the conformational preference from equatorial to axial. This conformational flexibility can be crucial for optimal binding to a target, as the receptor may preferentially bind to a specific conformer. Studies on 3-chloro-2,6-diaryl-piperidin-4-ones also support a chair conformation with equatorial orientations for the aryl and chloro substituents.
Influence of the Fluorine Atom Position (ortho, meta, para) on Biological Activities and Metabolic Fate
The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can have a profound impact on the biological activity and metabolic fate of the compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. mdpi.com
The electron-withdrawing nature of fluorine can alter the pKa of the molecule, which in turn can affect its absorption and distribution. Furthermore, the position of the fluorine atom can influence how the molecule is metabolized by enzymes such as the cytochrome P450 system. Blocking a potential site of metabolism with a fluorine atom can increase the half-life of a drug.
Research on other classes of compounds has also demonstrated the importance of substituent position. For example, a study on Schiff bases with methyl substituents found that the meta and para isomers exhibited greater antimicrobial activity than the ortho isomer, indicating that the position of the substituent on the phenyl ring is a critical determinant of biological activity.
| Fluorofentanyl Isomer | Major In Vitro Metabolite | Most Abundant Metabolite in an Authentic Urine Sample (ortho-fluorofentanyl) |
|---|---|---|
| ortho-Fluorofentanyl | Norfluorofentanyl | Hydroxymethoxy metabolite |
| meta-Fluorofentanyl | Norfluorofentanyl | N/A |
| para-Fluorofentanyl | Norfluorofentanyl | N/A |
Data from a study on fluorofentanyl derivatives, which are structurally related to the subject of this article. nih.gov
Computational SAR Approaches (e.g., QSAR modeling, molecular docking)
Computational methods are powerful tools for understanding and predicting the SAR of compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how these molecules interact with their biological targets.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org For piperidine derivatives, QSAR studies have been used to identify the key physicochemical properties that govern their activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Ligand-Target Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the this compound scaffold, docking simulations can be used to visualize how the molecule fits into the binding site of a target protein and to identify the key interactions that contribute to binding affinity. These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the receptor.
Conformational Preferences and Binding Mode Analysis
Molecular docking and molecular dynamics simulations can also be used to analyze the conformational preferences of the ligand upon binding to the target. These studies can help to understand which conformer of the piperidine ring is most favorable for binding and how the different substituents are oriented within the binding pocket. By understanding the preferred binding mode, medicinal chemists can design new derivatives with improved affinity and selectivity. For example, computational analysis of conformationally constrained analogues can provide insights into the optimal geometry for receptor recognition.
Potential Applications in Chemical Biology Research
Development as Molecular Probes for Biological Target Identification
The strategic design of molecular probes is crucial for identifying and characterizing biological targets. The structure of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol incorporates features that make it an intriguing candidate for such applications. The piperidine (B6355638) core is a common motif in molecules targeting the central nervous system, and the fluorophenyl group can be leveraged for specific interactions and as a reporter group.
Research into structurally related compounds provides a basis for the potential of this compound as a molecular probe. For instance, halogenated 4-(phenoxymethyl)piperidines have been synthesized and evaluated as potential ligands for sigma receptors, with some showing high affinity and selectivity. nih.gov Specifically, radioiodinated versions of these compounds have been used in vivo to probe sigma receptor distribution in the brain and other organs, demonstrating the utility of the halogenated piperidine scaffold in creating effective imaging agents. nih.gov Furthermore, 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been investigated as selective sigma-1 receptor ligands. nih.gov These studies suggest that the 4-hydroxy-4-arylmethylpiperidine scaffold, present in this compound, is a promising framework for developing probes for specific receptor subtypes. The fluorine atom in the 2-fluorophenyl group could also serve as a sensitive reporter for ¹⁹F NMR studies, a powerful technique for probing molecular interactions and environments without the need for radioactive labels.
Use as Scaffold Building Blocks in Drug Discovery Programs
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. nih.gov Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating molecules that can interact with a wide range of biological targets. The incorporation of a fluorine atom into a drug candidate is a widely adopted strategy to enhance its metabolic stability, binding affinity, and bioavailability.
The this compound scaffold combines these advantageous features. The fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. For example, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block sites of metabolic oxidation. This strategic placement of fluorine can lead to improved drug half-life and oral bioavailability.
While specific drug discovery programs centered on this compound are not extensively documented in publicly available literature, the utility of its core structure is evident in the development of various therapeutic agents. For instance, piperidine derivatives are being explored as antidiabetic agents, with some showing potent inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4). mdpi.com The insights from such programs can guide the use of this compound as a starting point for the synthesis of new chemical entities with desired biological activities.
| Compound Class | Therapeutic Target/Application | Reference |
| Halogenated 4-(phenoxymethyl)piperidines | Sigma Receptor Probes | nih.gov |
| 4-Aroylpiperidines | Sigma-1 Receptor Ligands | nih.gov |
| Piperidine Derivatives | Antidiabetic Agents (DPP-4 inhibitors) | mdpi.com |
Insights for Rational Design of Novel Bioactive Compounds
The rational design of new drugs relies on a deep understanding of structure-activity relationships (SAR). The molecular framework of this compound provides valuable insights for this process. The interplay between the piperidine ring's conformation, the position of the fluorophenyl group, and the presence of the hydroxyl group offers a rich platform for systematic modification and optimization of biological activity.
Studies on the conformational behavior of fluorinated piperidines have revealed that the presence of fluorine can have a significant impact on the ring's preferred geometry. nih.govresearchgate.net This conformational preference, which can be influenced by factors like charge-dipole interactions and hyperconjugation, can be exploited to design molecules with a pre-organized shape that complements a specific biological target. nih.govresearchgate.net Understanding these conformational biases is a key principle in modern drug design. nih.gov
Furthermore, SAR studies on related piperidine-containing compounds offer valuable lessons. For example, in a series of melanocortin subtype 4 receptor (MC4R) agonists, modifications to the alkyl substituents on the piperidine core led to significant changes in affinity and functional potency. nih.gov Similarly, in a series of inhibitors for the presynaptic choline (B1196258) transporter, the nature of the substituent on the piperidine ether moiety was found to be critical for activity. nih.gov Research on 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues has shown that modifications to the fluorophenyl moiety can alter both the potency and selectivity of inhibition for equilibrative nucleoside transporters (ENTs). frontiersin.org These examples underscore the importance of systematic exploration of the chemical space around the piperidine scaffold to achieve desired biological outcomes.
Exploration as Precursors for Advanced Materials (e.g., Optoelectronic Materials)
The unique electronic properties of fluorine have led to its incorporation into a variety of organic materials for electronic and optoelectronic applications. The introduction of fluorine atoms into conjugated systems can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and enhance the material's resistance to oxidative degradation. rsc.org This strategy has been successfully employed in the development of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org
While the direct application of this compound in advanced materials has not been extensively reported, its constituent parts suggest potential. The fluorophenyl group is a common component in fluorinated organic electronic materials. The piperidine unit, while not a traditional component of conjugated systems, can be functionalized to attach to other electronically active moieties. For instance, piperidine-naphthalimide derivatives have been synthesized and their optical properties studied, demonstrating that the piperidine unit can be integrated into fluorescent molecules. researchgate.net
The synthesis of fluorinated piperidines is an active area of research, and the development of new synthetic methodologies will make a wider range of these building blocks available for materials science applications. nih.gov The combination of the electron-withdrawing nature of the fluorophenyl group and the insulating properties of the piperidine ring could be exploited in the design of new materials with tailored electronic and optical properties. Further research is needed to explore the potential of this compound and its derivatives as precursors for novel functional materials.
Future Research Directions and Open Questions
Exploration of Undiscovered Mechanistic Pathways
While piperidine (B6355638) derivatives are known to interact with a wide array of biological targets, the full mechanistic profile of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol remains an open area of inquiry. A positional isomer, 4-[(4-fluorophenyl)methyl]piperidin-4-ol, is recognized as a precursor in the synthesis of antidepressants and is thought to act by modulating neurotransmitter systems, such as serotonin (B10506) reuptake inhibition. evitachem.com
Future research should aim to move beyond established targets and explore novel mechanistic pathways. This could involve screening the compound against a broad panel of receptors, enzymes, and ion channels to identify unexpected interactions. Techniques such as chemoproteomics could reveal novel protein binding partners, potentially uncovering entirely new therapeutic applications. Furthermore, investigating its effects on secondary signaling cascades and downstream gene expression will be crucial to building a comprehensive understanding of its cellular impact.
Development of Greener Synthetic Routes and Sustainable Methodologies
The synthesis of highly substituted piperidines is a cornerstone of medicinal chemistry. ajchem-a.com However, traditional methods often rely on harsh conditions and hazardous reagents. nih.gov The future of synthesizing this compound and its analogs lies in the adoption of green and sustainable chemistry principles. ajchem-a.comunibo.it
Key areas for development include:
Catalytic C-H Functionalization : Directing the functionalization of carbon-hydrogen bonds offers a more atom-economical approach compared to traditional multi-step syntheses that require pre-functionalized starting materials. researchgate.net
One-Pot, Multi-Component Reactions : Designing cascade reactions where multiple bonds are formed in a single vessel reduces solvent waste, energy consumption, and purification steps. growingscience.com
Use of Greener Solvents and Catalysts : Research into using water, supercritical fluids, or bio-based solvents, coupled with non-toxic, recyclable catalysts like organocatalysts or nanomaterials, can significantly reduce the environmental footprint of the synthesis. ajchem-a.comgrowingscience.comacs.org
Flow Chemistry : Continuous flow synthesis offers improved safety, scalability, and efficiency over traditional batch processing, allowing for precise control over reaction parameters and minimizing waste.
| Synthetic Strategy | Key Advantages | Relevant Catalyst Examples |
| Multi-Component Reactions | High efficiency, reduced waste, combinatorial library synthesis. growingscience.com | Zirconyl chloride (ZrOCl₂·8H₂O), Cerium ammonium (B1175870) nitrate (B79036) (CAN), L-proline. ajchem-a.com |
| C-H Functionalization | Atom economy, direct modification of piperidine core. researchgate.net | Rhodium (Rh) and Palladium (Pd) complexes. researchgate.netnumberanalytics.com |
| Ultrasonic Irradiation | Enhanced reaction rates, improved yields, energy efficiency. ajchem-a.comresearchgate.net | Nanomagnetite (Fe₃O₄). ajchem-a.com |
| Solvent-Free/Water-Based Synthesis | Reduced environmental impact, improved safety. ajchem-a.com | Water-catalyzed hydrogen bonding. ajchem-a.com |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry provides powerful tools to elucidate the behavior of molecules at an atomic level. For this compound, advanced computational modeling can offer profound insights into its structure-activity relationships (SAR).
Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic interactions between the compound and its biological targets over time, revealing the stability of binding poses and identifying key amino acid residues involved in the interaction. nih.govtandfonline.com This technique can help understand how the compound influences the conformational changes of a receptor or enzyme. nih.gov
Density Functional Theory (DFT) : DFT calculations can be employed to investigate the electronic properties of the molecule, such as its molecular orbital energies (HOMO-LUMO) and electrostatic potential. tandfonline.comresearchgate.net This information is vital for understanding the molecule's reactivity and its ability to participate in various non-covalent interactions, which are crucial for receptor binding. chapman.edu
Quantum Mechanics/Molecular Mechanics (QM/MM) : This hybrid approach allows for a highly accurate quantum mechanical treatment of the ligand and the active site of the target protein, while the rest of the protein is modeled using less computationally expensive molecular mechanics. This provides a balance of accuracy and efficiency for studying reaction mechanisms or detailed binding interactions.
Design of Next-Generation Analogues with Tuned Pharmacological Profiles
The core structure of this compound is a versatile scaffold for creating next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.netacs.org Structure-based drug design, informed by computational modeling and experimental data, will be pivotal in this endeavor. nih.gov
Future design strategies could focus on:
Modifying the Fluorophenyl Ring : Altering the position of the fluorine atom or introducing other substituents on the phenyl ring can modulate binding affinity and selectivity for specific targets.
Functionalizing the Piperidine Ring : Introducing substituents at other positions on the piperidine ring can influence the compound's conformation and interaction with target proteins. researchgate.net Research on related piperidine structures has shown that such modifications can significantly impact activity at targets like the histamine (B1213489) H3 and sigma-1 receptors. nih.gov
Altering the Hydroxyl Group : Esterification or etherification of the 4-hydroxyl group can change the compound's polarity, affecting properties like blood-brain barrier permeability and metabolic stability.
Systematic exploration of these modifications, as demonstrated in studies on similar piperidinol analogs for anti-tuberculosis activity, can generate valuable SAR data to guide the design of compounds with precisely tuned pharmacological profiles. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis. nih.govnih.govnih.gov For this compound, these technologies present several exciting opportunities.
De Novo Drug Design : Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large chemical databases to design novel piperidine-based molecules with desired pharmacological properties from scratch. researchgate.netmdpi.com
Predictive Modeling : ML algorithms can develop robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of newly designed analogues, thereby prioritizing the most promising candidates for synthesis. nih.govnih.gov For central nervous system (CNS) drug discovery, predicting blood-brain barrier permeability is a critical application. d4-pharma.com
Synthesis Planning and Optimization : Retrosynthesis AI tools can propose efficient synthetic routes for complex target molecules. chemrxiv.org Furthermore, ML models can optimize reaction conditions by analyzing vast datasets of chemical reactions to predict the best catalysts, solvents, and temperatures, accelerating the development of greener and more efficient synthetic protocols. numberanalytics.combeilstein-journals.org
Q & A
Q. What are the standard synthetic routes for preparing 4-[(2-Fluorophenyl)methyl]piperidin-4-ol, and how can reaction conditions be optimized?
Answer: The synthesis typically involves:
- Nucleophilic substitution : Reacting piperidin-4-ol with 2-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., triethylamine or K₂CO₃) to facilitate alkylation .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (e.g., from methanol or ethanol) to isolate the product .
- Optimization : Adjust reaction temperature (e.g., 40–60°C for faster kinetics), solvent polarity (e.g., DMF for higher solubility), and stoichiometry (1:1.2 molar ratio of piperidin-4-ol to benzyl halide) to maximize yield .
Q. How is the structural integrity of this compound confirmed experimentally?
Answer: Use a combination of:
- NMR spectroscopy : Verify the presence of the fluorophenyl group (¹H NMR: aromatic protons at δ 7.2–7.4 ppm; ¹⁹F NMR: singlet near -115 ppm) and piperidine backbone (¹H NMR: piperidine protons at δ 1.5–3.0 ppm) .
- X-ray crystallography : Resolve the 3D structure, confirming the axial/equatorial orientation of the hydroxyl and benzyl groups (e.g., as in related piperidin-4-ol derivatives) .
- Elemental analysis : Match calculated and observed C, H, N, and F percentages (e.g., C: ~65.66%, H: ~6.89%, N: ~3.83%, F: ~9.69%) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound in serotonin receptor studies?
Answer:
- Dose-response profiling : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Receptor subtype specificity : Use selective antagonists (e.g., WAY-100635 for 5-HT₁A) to isolate contributions from individual receptor subtypes .
- Metabolic stability assays : Evaluate if rapid degradation (e.g., via hepatic microsomes) causes variability in observed potency .
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding poses in serotonin receptors (e.g., 5-HT₁A), focusing on hydrogen bonds between the hydroxyl group and conserved residues (e.g., Asp116) .
- MD simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor dynamics .
- QSAR modeling : Corate substituent effects (e.g., fluorine position, benzyl bulk) with activity data to design optimized analogs .
Q. How can the synthesis of this compound be scaled while maintaining enantiomeric purity?
Answer:
- Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation to favor the desired stereoisomer .
- Process monitoring : Track enantiomeric excess (EE) via polarimetry or chiral GC/MS at each step to detect racemization .
Q. What strategies are recommended for designing derivatives of this compound with improved blood-brain barrier (BBB) penetration?
Answer:
- Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl ring to balance logP (target: 2–3) .
- Prodrug approaches : Mask the hydroxyl group as an ester (e.g., acetyl) to enhance passive diffusion, with enzymatic cleavage in the brain .
- In silico BBB prediction : Use tools like SwissADME to prioritize candidates with high predicted permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
